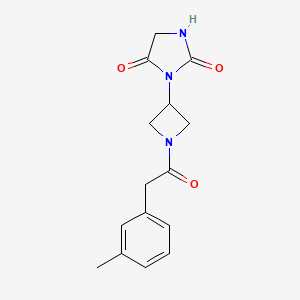
4-(3-Hydroxy-4-methoxyphenyl)butan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3-Hydroxy-4-methoxyphenyl)butan-2-one” is a chemical compound with the molecular formula C11H14O3 . It has a net charge of 0 and an average mass of 194.230 . It is a metabolite found in Oryza sativa (rice) roots .
Synthesis Analysis
The compound can be prepared by condensing acetone with anisaldehyde to yield anisylidene acetone and subsequent hydrogenation in the presence of a Pd catalyst .Molecular Structure Analysis
The InChI code for this compound is1S/C11H14O3/c1-8(12)6-11(13)9-4-3-5-10(7-9)14-2/h3-5,7,11,13H,6H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule and can be used to identify it. Physical And Chemical Properties Analysis
This compound is a white to cream-colored powder . It has a density of 1.1±0.1 g/cm3, a boiling point of 330.3±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . Its molar refractivity is 53.3±0.3 cm3, and it has a polar surface area of 47 Å2 .Applications De Recherche Scientifique
Electrochemical Conversion
The electrocatalytic hydrogenation of derivatives similar to 4-(3-Hydroxy-4-methoxyphenyl)butan-2-one at a nickel cathode has been studied. This process is crucial for synthesizing specific phenylbutan-2-ones, highlighting the compound's role in generating materials with potential applications in various fields. The product composition is significantly influenced by the electrodeposition method of the nickel-black surface, emphasizing the importance of reaction conditions in determining the efficiency and selectivity of the hydrogenation process (Bryan & Grimshaw, 1997).
Catalytic Synthesis
Research into the catalytic synthesis of 4-phenylbutan-2-ones from 4-methoxybenzyl alcohols and acetone using multifunctional supported AuPd nanoalloy catalysts demonstrates a novel approach to producing these compounds. This process, involving dehydrogenation, aldol condensation, and hydrogenation steps, underscores the versatility of 4-(3-Hydroxy-4-methoxyphenyl)butan-2-one derivatives in chemical synthesis and their potential in industrial applications (Morad et al., 2017).
Organic Synthesis
The Heck reaction of allylic alcohols catalyzed by palladium nanoparticles in water offers an efficient method to access 4-(4-Methoxyphenyl)butan-2-one, a compound structurally related to 4-(3-Hydroxy-4-methoxyphenyl)butan-2-one. This research presents a valuable technique for synthesizing fine chemicals and intermediates for pharmaceuticals and fragrances in an environmentally friendly manner (Boffi et al., 2011).
Antioxidant Activities
The study of antioxidants and their mechanisms offers insights into the potential applications of phenolic compounds, including derivatives of 4-(3-Hydroxy-4-methoxyphenyl)butan-2-one. The H-atom donating activities of various phenols towards radicals highlight the compound's relevance in studying antioxidant properties and its potential in developing novel antioxidants for food, pharmaceuticals, and cosmetic industries (Barclay, Edwards, & Vinqvist, 1999).
Safety and Hazards
Mécanisme D'action
Mode of Action
It is believed that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
It has been found in the root of oryza sativa (rice), suggesting it may play a role in plant metabolism .
Pharmacokinetics
Therefore, its bioavailability, half-life, and other pharmacokinetic parameters are currently unknown .
Propriétés
IUPAC Name |
4-(3-hydroxy-4-methoxyphenyl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(12)3-4-9-5-6-11(14-2)10(13)7-9/h5-7,13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFXJRIXTNKSIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC(=C(C=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2833277.png)
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2,2-diphenylacetamide](/img/structure/B2833278.png)
![3-((4-(3-chlorophenyl)-5-(isopentylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2833280.png)
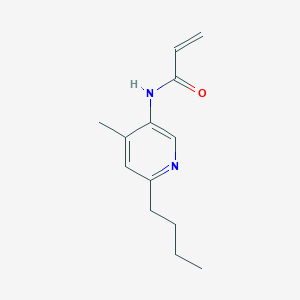
![[4-(Hydroxymethyl)-1,3-thiazol-2-yl]methanol](/img/structure/B2833283.png)
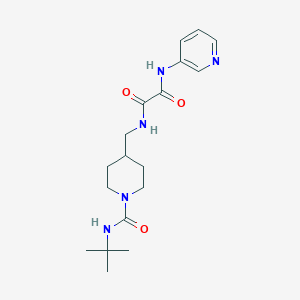
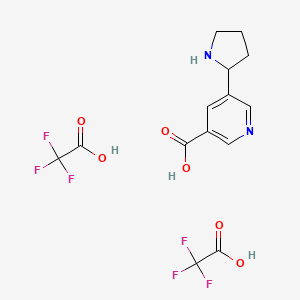

![8-(4-fluorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2833290.png)
![ethyl 3-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2833293.png)
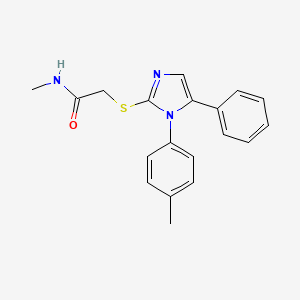
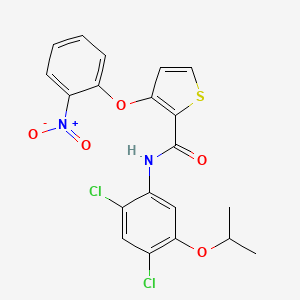
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2833299.png)
